molecular formula C14H15BrN4O B6721692 3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide

Cat. No.: B6721692
M. Wt: 335.20 g/mol
InChI Key: TYYCRXJVBNWOCQ-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide is an organic compound that features a bromine atom, a pyrazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-bromobenzoyl chloride with 2-aminopyrazine.

    Amidation: The resulting intermediate is then subjected to amidation with 3-aminopropylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring and the amide group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide involves its interaction with specific molecular targets. The pyrazine ring and the amide group are key functional groups that facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

Uniqueness

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-4-1-3-11(9-12)14(20)19-6-2-5-17-13-10-16-7-8-18-13/h1,3-4,7-10H,2,5-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCRXJVBNWOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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